molecular formula C7H9ClO B1650410 6-Chloro-6-methylbicyclo[3.1.0]hexan-2-one CAS No. 117341-93-2

6-Chloro-6-methylbicyclo[3.1.0]hexan-2-one

Cat. No.: B1650410
CAS No.: 117341-93-2
M. Wt: 144.6 g/mol
InChI Key: ZNVASLZCGNQJDR-UHFFFAOYSA-N
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Description

General Characteristics of Bicyclo[3.1.0]hexane Scaffolds

The bicyclo[3.1.0]hexane ring system is characterized by a fused arrangement of a three-membered and a five-membered ring, creating a strained yet conformationally restricted structure. This framework can be considered a derivative of cyclopentane (B165970) with a methylene (B1212753) bridge, or a cyclopropane (B1198618) with a propylene (B89431) bridge. The inherent ring strain of the cyclopropane moiety significantly influences the reactivity of these systems.

These scaffolds are found in a number of natural and unnatural compounds with significant biological activities. d-nb.inforesearchgate.net Their unique chemical reactivity makes them useful as chiral building blocks in organic synthesis, particularly for fragmentation and rearrangement reactions. d-nb.inforesearchgate.net The construction of bicyclo[3.1.0]hexane skeletons, especially those with multiple stereocenters, is a challenging yet important goal in synthetic chemistry. d-nb.info

Historical Context of Bicyclic Ketone Research

Research into bicyclic ketones has a rich history, driven by the desire to understand the interplay of structure, strain, and reactivity. Early investigations into bicyclic systems were often characterized by the study of naturally occurring terpenes. The development of new synthetic methods in the mid-20th century allowed for the targeted synthesis and systematic study of a wider range of bicyclic ketones.

A significant focus of this research has been on understanding the stereochemical outcomes of reactions involving these rigid frameworks. The work of pioneers in the field laid the groundwork for the use of bicyclic ketones as intermediates in the total synthesis of complex natural products. For instance, the synthesis of bicyclo[3.1.0]-2-hexanone was reported as early as 1957. acs.org The development of spectroscopic techniques, such as nuclear magnetic resonance (NMR), was instrumental in elucidating the precise three-dimensional structures and conformations of these molecules. The study of stability relationships in bicyclic ketones has also been a key area of research. researchgate.net

Significance of the Bicyclo[3.1.0]hexan-2-one Motif in Synthetic Chemistry

The bicyclo[3.1.0]hexan-2-one motif is a particularly valuable building block in synthetic organic chemistry. The presence of the ketone functionality provides a handle for a wide array of chemical transformations, while the strained bicyclic core can be strategically manipulated.

One of the key applications of this motif is in ring-opening reactions, which can lead to the formation of highly functionalized monocyclic systems that would be difficult to access through other means. For example, bicyclo[3.1.0]hexan-2-ones can undergo a 2π disrotatory ring-opening aromatization sequence to form substituted benzoates, anilines, or ethers. nih.gov This transformation provides a versatile platform for the construction of uniquely substituted aromatic compounds. nih.gov

Furthermore, the bicyclo[3.1.0]hexane scaffold can serve as a conformational lock in the design of bioactive molecules, such as carbocyclic nucleoside analogues. nih.govacs.org By restricting the conformational flexibility of the molecule, it is possible to enhance its binding affinity and selectivity for a particular biological target. nih.govacs.org The synthesis of these constrained analogues often relies on the versatile chemistry of the bicyclo[3.1.0]hexan-2-one core. The development of enantioselective methods to access these scaffolds has further expanded their utility in medicinal chemistry. nih.gov

Physicochemical Properties of 6-Chloro-6-methylbicyclo[3.1.0]hexan-2-one

While detailed experimental data for this compound is limited, its basic properties can be found in public databases.

PropertyValue
Molecular Formula C7H9ClO
Molecular Weight 144.60 g/mol
IUPAC Name This compound
CAS Number 141644-48-4

Data sourced from PubChem.

Reactivity and Synthetic Potential

The reactivity of this compound is dictated by the interplay of its three key structural features: the ketone, the chlorinated methyl group, and the strained bicyclic core. The ketone can undergo standard reactions such as reduction, enolate formation, and addition of nucleophiles. The 6-chloro-6-methyl group on the cyclopropane ring is a potential site for nucleophilic substitution or elimination reactions, although the strain of the three-membered ring may influence the feasibility of these transformations.

The strained bicyclo[3.1.0]hexane framework itself can be subject to ring-opening reactions under thermal, photochemical, or catalytic conditions, providing access to functionalized cyclopentyl or cyclohexyl derivatives. The specific substitution pattern of this molecule makes it a potentially interesting precursor for more complex molecular architectures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-6-methylbicyclo[3.1.0]hexan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClO/c1-7(8)4-2-3-5(9)6(4)7/h4,6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNVASLZCGNQJDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2C1C(=O)CC2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20558154
Record name 6-Chloro-6-methylbicyclo[3.1.0]hexan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20558154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117341-93-2
Record name 6-Chloro-6-methylbicyclo[3.1.0]hexan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20558154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Structural Elucidation and Stereochemical Analysis of 6 Chloro 6 Methylbicyclo 3.1.0 Hexan 2 One and Analogs

Spectroscopic Characterization Techniques

The precise structure of bicyclo[3.1.0]hexanone derivatives is elucidated through a combination of powerful spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for determining the carbon framework and relative stereochemistry, while Mass Spectrometry (MS) provides definitive confirmation of the molecular formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemistry

NMR spectroscopy, including ¹H NMR, ¹³C NMR, and advanced 2D techniques like COSY, HMQC, and NOE, is indispensable for the structural and stereochemical assignment of bicyclo[3.1.0]hexanone systems. nih.govmdpi.com The ¹³C NMR spectra of bicyclic ketones, including the bicyclo[3.1.0]hexane framework, show that the shieldings are highly dependent on the molecular structure and the presence of substituents. cdnsciencepub.com The carbonyl carbon, in particular, is readily identified by its characteristic downfield chemical shift. cdnsciencepub.com

In the bicyclo[3.1.0]hexan-2-one skeleton, the carbon atoms of the five-membered ring and the cyclopropane (B1198618) ring exhibit distinct chemical shifts. Studies on various analogs, such as 3-azabicyclo[3.1.0]hexanes and 3-oxabicyclo[3.1.0]hexan-2-ones, provide insight into the expected ranges for these signals. rsc.orgrsc.org For instance, in a closely related analog, 2-Chloro-2-[(1S,5S,6S*)-6-methyl-3-tosyl-3-azabicyclo[3.1.0]hexan-1-yl]-1-phenylethan-1-one, the methyl group on the cyclopropane ring and the various ring carbons have been precisely assigned using these methods. rsc.org

The relative stereochemistry of substituents can be determined using the Nuclear Overhauser Effect (NOE). nih.gov Irradiation of a specific proton will cause an enhancement of the signal of other protons that are close in space, allowing for the determination of their relative orientation (e.g., cis or trans).

Table 1: Representative ¹³C NMR Chemical Shifts (δ, ppm) for Bicyclo[3.1.0]hexanone and Related Skeletons

Compound/SkeletonC1C2C3C4C5C6Carbonyl (C=O)Reference
Bicyclo[3.1.0]hexan-2-one30.7215.342.124.328.518.2215.3 cdnsciencepub.com
Bicyclo[3.1.0]hexan-3-one26.141.5217.441.526.114.9217.4 cdnsciencepub.com
6-methyl-6-phenyl-3-oxabicyclo[3.1.0]hexan-2-one31.02174.4-66.5430.6329.32174.4 rsc.org

Note: The table is interactive and can be sorted by column.

Mass Spectrometry for Molecular Confirmation

Mass spectrometry is a critical tool for confirming the molecular weight and elemental composition of synthesized compounds. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides highly accurate mass measurements, allowing for the unambiguous determination of a compound's molecular formula. mdpi.comrsc.orgrsc.org

For the target compound's structural class, mass spectral data is available. The ethylene (B1197577) ketal derivative of 6-Chloro-6-methylbicyclo[3.1.0]hexan-2-one has been analyzed by GC-MS, confirming the utility of this technique for identifying such molecules. spectrabase.com Furthermore, the mass spectrum of an isomer, 5-isopropylbicyclo[3.1.0]hexan-2-one (sabina ketone), is well-documented and serves as a reference for the fragmentation patterns expected from this bicyclic core. nist.gov

Table 2: High-Resolution Mass Spectrometry (HRMS) Data for Bicyclo[3.1.0]hexane Analogs

CompoundFormulaCalculated Mass [M+H]⁺Found Mass [M+H]⁺Reference
2-Chloro-1-phenyl-2-[(1S,5S,6S*)-6-methyl-3-tosyl-3-azabicyclo[3.1.0]hexan-1-yl]ethan-1-oneC₂₂H₂₅ClNO₃S434.1244434.1231 rsc.org
6-(4-bromophenyl)-3-oxabicyclo[3.1.0]hexan-2-oneC₁₁H₁₀BrO₂252.9864252.9869 rsc.org
6-methyl-6-phenyl-3-oxabicyclo[3.1.0]hexan-2-oneC₁₂H₁₃O₂189.0916189.0922 rsc.org

Note: The table is interactive and can be sorted by column.

Diastereoselectivity in Synthetic Pathways to Bicyclo[3.1.0]hexanones

The synthesis of substituted bicyclo[3.1.0]hexanones often presents a stereochemical challenge, and achieving high diastereoselectivity is a key goal. Several synthetic strategies have been developed that exercise significant control over the stereochemical outcome.

One powerful method is the (3+2) annulation of cyclopropenes with aminocyclopropanes, which can produce highly substituted bicyclo[3.1.0]hexanes. nih.govresearchgate.net This reaction has been shown to be highly diastereoselective, particularly when using difluorocyclopropenes, providing access to complex scaffolds with three contiguous stereocenters. nih.govrsc.org

Transannular reactions are another effective strategy. A developed diastereodivergent approach utilizes a transannular alkylation to construct the bicyclic core, installing multiple stereocenters with control. researchgate.net Similarly, intramolecular Simmons-Smith (IMSS) cyclopropanation of functionalized precursors can yield bicyclo[3.1.0]hexanes with high diastereoselectivity. researchgate.net For example, the reduction of a specific epoxy ketone precursor yielded a diol with a diastereomeric purity of >99% after chromatography. researchgate.net

These methods highlight that the choice of reactants, catalysts, and reaction strategy is crucial for directing the stereochemical course of the cyclization and achieving the desired diastereomer. nih.gov

Conformational Investigations of Bicyclo[3.1.0]hexan-2-one Systems

The bicyclo[3.1.0]hexane framework is a strained and conformationally rigid system. Its three-dimensional shape is a defining feature, influencing its reactivity and interactions.

Experimental Studies on Ring Conformation (e.g., Microwave Spectroscopy)

Gas-phase experimental techniques, primarily microwave spectroscopy, have been instrumental in determining the precise structure and conformation of the bicyclo[3.1.0]hexane system. acs.org Studies on the parent hydrocarbon, bicyclo[3.1.0]hexane, and its derivatives like bicyclo[3.1.0]hexan-3-one, have unequivocally established that the molecule exists in a stable boat-like conformation. conicet.gov.aracs.orgresearchgate.net

A reinvestigation of the related natural product sabinene (B1680474) confirmed that its bicyclo[3.1.0]hexane core shares the same key structural parameters as bicyclo[3.1.0]hexan-2-one. researchgate.net For bicyclo[3.1.0]hexan-3-one, microwave spectroscopy not only confirmed the boat conformation but also allowed for the determination of specific structural parameters and the components of the electric dipole moment. researchgate.net These experimental findings are supported by computational studies and far-infrared spectroscopy. conicet.gov.ar

Table 3: Structural Parameters of Bicyclo[3.1.0]hexan-3-one from Microwave Spectroscopy

ParameterValueReference
r(C1-C6)1.510 (3) Å researchgate.net
r(C1-C5)1.519 (1) Å researchgate.net
r(C1-C2)1.534 (5) Å researchgate.net
Dihedral Angle (φ)18.8 (1)° researchgate.net
Dipole Moment (μ_total)3.17 ± 0.07 D researchgate.net

Note: The table is interactive and can be sorted by column.

Influence of Substituents on Bicyclic Conformations

The inherent boat conformation of the bicyclo[3.1.0]hexane ring is a direct consequence of the fused cyclopropane ring. This fusion forces the five-membered ring into a boat-like shape to minimize the steric hindrance and torsional strain that would be present in a chair or planar conformation. conicet.gov.ar A single-crystal X-ray diffraction study of a bicyclo[3.1.0]hexane derivative confirmed this boat conformation, also noting that the five-membered ring is significantly flattened compared to a simple cyclopentane (B165970) ring. rsc.org

Substituents on the bicyclic framework can further influence or take advantage of this rigid conformation. The bicyclo[3.1.0]hexane scaffold can act as a "splint," locking the rotation of attached side chains. nih.govmdpi.com This conformational restriction forces substituents into defined syn or anti orientations relative to the ring system. nih.gov This principle is a powerful tool in medicinal chemistry for designing molecules with specific three-dimensional shapes to enhance selectivity for biological targets. nih.govmdpi.comnih.gov Computational studies have shown that hyperconjugative effects can also play a significant role in stabilizing the preferred boat-like conformers. conicet.gov.ar The nature of substituents, such as the introduction of heteroatoms into the ring, can also modulate the conformational energy landscape. conicet.gov.ar

X-ray Crystallography for Absolute Stereochemistry Determination

X-ray crystallography stands as the definitive method for the unambiguous determination of a molecule's three-dimensional structure, providing precise data on bond lengths, bond angles, and, crucially, the absolute configuration of chiral centers. nih.gov For complex bicyclic systems such as this compound and its analogs, single-crystal X-ray diffraction is indispensable for resolving stereochemical ambiguities that may be challenging to assign solely through spectroscopic methods like NMR. soton.ac.uk

The process involves irradiating a single, high-quality crystal of the compound with an X-ray beam. The resulting diffraction pattern is analyzed to generate an electron density map, from which the positions of all atoms in the crystal lattice can be determined. This provides a detailed model of the molecular structure. nih.gov In the context of substituted bicyclo[3.1.0]hexanes, this technique allows for the direct visualization of the relative orientations of substituents, confirming the stereochemical relationships at the chiral centers.

A key aspect of determining absolute stereochemistry is the analysis of anomalous dispersion, which is particularly effective when the molecule contains a heavier atom (like chlorine). The Flack parameter is a commonly used metric derived from the diffraction data to confidently assign the absolute configuration. nih.gov While obtaining a suitable crystal for analysis can be a rate-limiting step, the structural information it yields is unparalleled in its accuracy and reliability. nih.gov

For instance, crystallographic studies on various bicyclo[3.1.0]hexane derivatives have been successfully employed to establish their absolute configurations. d-nb.inforesearchgate.net In a study on the skeletal rearrangement of enynones to form bicyclo[3.1.0]hexanes, the structure of a related product, 2-chloro-1-phenyl-2-[(1S,5S)-3-tosyl-3-azabicyclo[3.1.0]hexan-1-yl]ethan-1-one, was confirmed by X-ray crystallography, providing definitive proof of its stereochemistry. rsc.org Similarly, the structure of methyl exo-bicyclo[3.1.0]hexane-6,6-dicarboxylate was determined by X-ray crystallography, clearly defining the bicyclic fragment's geometry. iucr.org These examples underscore the power of the technique to elucidate the complex three-dimensional nature of such molecules.

The data obtained from X-ray crystallography is often deposited in crystallographic databases, such as the Cambridge Crystallographic Data Centre (CCDC), making it accessible for further research. d-nb.info

Table 1: Representative Crystallographic Data for a Bicyclo[3.1.0]hexane Analog This table presents hypothetical data based on typical values for similar structures, as a specific .cif file for the title compound is not publicly available.

ParameterValue
Empirical FormulaC7H9ClO
Formula Weight144.60
Crystal SystemMonoclinic
Space GroupP21/n
a (Å)6.5
b (Å)10.8
c (Å)9.7
β (°)105.2
Volume (ų)657.4
Z4
R-factor< 0.05
Flack Parameter~0.0(2)

Analysis of Endo/Exo Isomerism in Bicyclo[3.1.0]hexane Derivatives

The bicyclo[3.1.0]hexane framework is characterized by a fused cyclopropane and cyclopentane ring system, which gives rise to distinct stereoisomers known as endo and exo isomers. This isomerism pertains to the orientation of substituents on the cyclopentane ring relative to the cyclopropane ring. A substituent is designated exo if it is oriented away from (or anti to) the larger bridge of the bicyclic system, while an endo substituent is oriented towards (or syn to) the larger bridge.

The differentiation and selective synthesis of endo and exo isomers are of significant interest in synthetic chemistry, as the stereochemistry often dictates the molecule's biological activity and physical properties. nih.govacs.org The analysis of this isomerism relies heavily on spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, and is definitively confirmed by X-ray crystallography. researchgate.net

In synthetic procedures, the ratio of endo to exo products can be influenced by various factors, including the choice of catalyst, solvent, and reaction temperature. For example, in the dirhodium(II)-catalyzed cyclopropanation to form 3-azabicyclo[3.1.0]hexanes, the choice of rhodium catalyst and subsequent hydrolysis conditions could be tuned to selectively produce either the exo or the thermodynamically less favorable endo isomer with high diastereoselectivity. nih.govacs.org Some chiral catalysts have been shown to favor the formation of the endo product. acs.org

Visible light-induced intramolecular [2+1]-cycloadditions have also demonstrated high stereospecificity. The irradiation of an (E)-alkenyl acyl silane (B1218182) led to the exclusive formation of the exo-isomer of the resulting bicyclo[3.1.0]hexane, while the corresponding (Z)-alkene primarily yielded the endo-isomer, suggesting a concerted reaction mechanism. rsc.org

The thermal ring-opening of bicyclo[3.1.0]hexan-2-ones is another reaction where the stereochemistry is critical. researchgate.net Computational and experimental studies on different bicyclo[3.1.0]hexane systems show that steric interactions can favor the formation of the less thermodynamically stable exo isomer over the endo diastereomer. researchgate.net

Table 2: Factors Influencing Endo/Exo Selectivity in Bicyclo[3.1.0]hexane Synthesis

MethodKey FactorPredominant IsomerReference
Dirhodium(II)-Catalyzed CyclopropanationRhodium Catalyst (e.g., Rh₂(esp)₂)exo nih.govacs.org
Dirhodium(II)-Catalyzed CyclopropanationChiral Bowl-Shaped Catalyst (e.g., Rh₂(S-TPPTTL)₄)endo acs.org
Photochemical [2+1]-Cycloaddition(E)-Alkene Precursor Geometryexo rsc.org
Photochemical [2+1]-Cycloaddition(Z)-Alkene Precursor Geometryendo (major) rsc.org
Dienone-Alkene CycloadditionSteric hindrance in transition stateexo researchgate.net

Reactivity and Reaction Mechanisms of 6 Chloro 6 Methylbicyclo 3.1.0 Hexan 2 One

Ring-Opening Reactions of the Bicyclo[3.1.0]hexane Moiety

The bicyclo[3.1.0]hexane skeleton is susceptible to cleavage under various conditions, leading to the formation of monocyclic or aromatic structures. The presence of the ketone and the chloro-methyl substituent at the bridgehead carbon (C-6) significantly influences the course of these reactions.

Bicyclo[3.1.0]hexanone systems undergo characteristic rearrangements when subjected to thermal or photochemical energy. fiveable.me These reactions often proceed through diradical or zwitterionic intermediates, leading to diverse products. nih.govresearchgate.net

Thermal rearrangement of related bicyclo[3.1.0]hex-3-en-2-ones can lead to phenolic compounds. nih.govresearchgate.net For instance, the conversion of bicyclo[3.1.0]hex-3-en-2-one to the ketonic tautomer of phenol (B47542) involves breaking the internal cyclopropane (B1198618) C-C bond as the rate-determining step. nih.gov This step has a high activation energy, consistent with the high temperatures (e.g., 280 °C) required for such transformations. nih.govresearchgate.net Computational studies suggest this thermal process occurs via a two-step mechanism involving a singlet diradical intermediate. nih.gov

Photochemical rearrangements provide an alternative, often more efficient, pathway. fiveable.me Irradiation of bicyclo[3.1.0]hexanones can induce isomerization. For example, protonated 4,4-dimethylcyclohex-2-enone isomerizes upon irradiation to yield protonated 6,6-dimethylbicyclo[3.1.0]hexan-2-one, a compound structurally similar to the title molecule. cdnsciencepub.com This bicyclic ketone is itself photolabile, rearranging further to a more stable cyclopentenone derivative. cdnsciencepub.com The photochemical pathway for the rearrangement of bicyclo[3.1.0]hex-3-en-2-one is proposed to involve an essentially barrierless cleavage of the internal cyclopropane bond from the triplet excited state, followed by intersystem crossing to the ground state potential energy surface. nih.gov

Table 1: Comparison of Thermal and Photochemical Rearrangements of Bicyclo[3.1.0]hex-3-en-2-one nih.govresearchgate.net

ConditionKey IntermediateRate-Determining StepActivation Energy (Calculated)Typical Product
Thermal (e.g., >280 °C)Singlet DiradicalCleavage of internal cyclopropane C-C bond41.2 kcal/molPhenolic Tautomer
Photochemical (UV irradiation)Triplet Diradical / Intersystem CrossingIntersystem Crossing (ISC)Essentially barrierless bond cleavagePhenolic Tautomer

The cyclopropylcarbinyl radical, which would be formed by homolytic cleavage of the C-Cl bond in 6-Chloro-6-methylbicyclo[3.1.0]hexan-2-one, is known to undergo rapid ring-opening. In bicyclo[3.1.0]hexyl systems, this rearrangement is highly selective. researchgate.net Stereoelectronic effects are the dominant factor in determining the direction of bond fission. ucl.ac.uk

Studies on the reduction of bicyclo[3.1.0]hexyl halides show that cleavage of the external cyclopropane bond is strongly favored, leading to the formation of a primary allylcarbinyl radical (a substituted cyclopentenylmethyl radical). researchgate.netucl.ac.uk This regioselectivity is governed by the requirement for the breaking bond to align with the p-orbital of the radical center, a condition that is best met by the external C1-C6 or C5-C6 bonds. ucl.ac.uk For example, the radical reduction of a generic bicyclo[3.1.0]halide gave a product mixture containing 92% of the product derived from external bond cleavage. ucl.ac.uk The alternative pathway, cleavage of the internal C1-C5 bond, is generally disfavored. ucl.ac.uk These radical-based transformations have been harnessed in modern synthetic methods to create substituted bicyclo[3.1.0]hexanes through photoredox-mediated annulation reactions. rsc.orgresearchgate.net

The presence of activating groups, such as the gem-dihalo substituents in related compounds, facilitates electrocyclic ring-opening reactions. researchgate.net For 6,6-dihalobicyclo[3.1.0]hexan-2-ones, which are structurally analogous to the title compound, a 2π disrotatory ring-opening can be initiated under mild conditions. researchgate.netnih.gov This process is often accelerated by anions. researchgate.net

This methodology has been developed into a versatile synthetic platform for constructing polysubstituted aromatic compounds. researchgate.net For example, treatment of 6,6-dihalobicyclo[3.1.0]hexan-2-ones with a base can induce an anion-accelerated 2π-electrocyclic ring opening at low temperatures to yield meta-halophenols. researchgate.net If the reaction is performed in the presence of amines or alcohols, substituted anilines or ethers are formed, respectively. researchgate.net A similar strategy involves silver(I)-promoted electrocyclic ring opening of gem-dibromobicyclo[3.1.0]hexanone derivatives. This generates a π-allyl cation that can be trapped by various nucleophiles to produce precursors for complex molecules like Amaryllidaceae alkaloids. rsc.org These reactions proceed through a concerted mechanism governed by the Woodward-Hoffmann rules for pericyclic reactions. numberanalytics.com

Cyclopropylcarbinyl Cation Rearrangements in Bicyclo[3.1.0]hexyl Systems

The generation of a positive charge adjacent to the cyclopropane ring, as would occur upon heterolytic cleavage of the C-Cl bond in this compound, leads to the formation of a cyclopropylcarbinyl cation. This highly reactive intermediate is central to the complex rearrangements observed in these systems. cdnsciencepub.comrsc.org

The 6-bicyclo[3.1.0]hexyl cation is a key reactive intermediate. It can be generated under various conditions, such as the solvolysis of a 6-halobicyclo[3.1.0]hexane or the protonation of a related bicyclic alkene in superacid media. researchgate.net The resulting cation is a non-classical carbocation, where the positive charge is delocalized over several carbon atoms, including the cyclopropane ring. rsc.org

Computational studies have provided significant insight into the nature of these intermediates. nih.govchemrxiv.org They confirm that cyclopropylcarbinyl cations are stable intermediates in these reactions. nih.govchemrxiv.org In contrast, bicyclobutonium structures, once thought to be key intermediates, are now understood to be high-energy transition states and are not directly involved in the reaction pathway. nih.gov The stability of the cyclopropylcarbinyl cation allows it to serve as a branching point, leading to either direct nucleophilic attack or further skeletal rearrangement. nih.govchemrxiv.org In terpene biosynthesis, enzyme active sites control the cyclization of cationic intermediates to form bicyclo[3.1.0]hexyl moieties, demonstrating nature's use of these stabilized cations. rsc.org

The fate of the cyclopropylcarbinyl cation is governed by subtle stereoelectronic factors. researchgate.net The rearrangement of these systems can be described as an allowed pericyclic reaction (e.g., π2a + σ2a cycloaddition), which implies strict stereochemical control. researchgate.net

The stereospecificity of these reactions hinges on a competition between two main pathways: direct nucleophilic substitution on the cyclopropylcarbinyl cation and its rearrangement into a more stable homoallylic (or cyclopentenyl) cation before nucleophilic attack. nih.govchemrxiv.org The outcome is highly dependent on the substituents. nih.gov

Direct Substitution: If nucleophilic attack on the chiral cyclopropylcarbinyl cation is kinetically favored, the reaction proceeds with high stereospecificity. This is common for alkyl-substituted systems. chemrxiv.org

Rearrangement: If the activation barrier to ring-opening is low and competitive with the barrier for nucleophilic attack, the cation can rearrange to an achiral or rapidly equilibrating homoallylic cation. This leads to a loss of stereospecificity and the formation of diastereomeric mixtures. nih.gov This pathway becomes more significant for systems with substituents, like phenyl groups, that can stabilize the rearranged homoallylic cation. nih.govchemrxiv.org

Therefore, the stereochemical outcome is a direct consequence of the relative activation energies for nucleophilic attack versus cationic rearrangement, a balance dictated by the electronic nature of the substituents on the bicyclic frame. nih.gov

Nucleophilic and Electrophilic Transformations at the Ketone Functionality

The ketone functionality at the C-2 position of this compound is a key site for molecular transformations. However, its reactivity is significantly influenced by the steric hindrance and ring strain inherent in the bicyclo[3.1.0]hexane skeleton.

Detailed research into the direct nucleophilic addition to the carbonyl group of this specific compound is not extensively documented in publicly available literature. However, studies on analogous bicyclic systems, such as other bicyclo[3.1.0]hexan-2-ones, provide insights into its expected behavior. Nucleophilic attack is generally sterically hindered by the bicyclic framework. For instance, reactions with bulky nucleophiles may proceed slowly or require forcing conditions.

In related systems, such as N6-substituted-2-iodo-6-chloropurine derivatives condensed with a bicyclo[3.1.0]hexane alcohol, nucleophilic substitution at the 6-chloro position of the purine (B94841) ring proceeds readily. nih.gov While not a direct transformation of the bicyclic ketone itself, this illustrates how functional groups on attached moieties can undergo standard nucleophilic reactions.

Photochemical transformations represent a significant class of reactions for bicyclo[3.1.0]hexenone systems. Irradiation of these compounds can lead to complex rearrangements. For example, substituted bicyclo[3.1.0]hex-3-en-2-ones have been shown to rearrange into 3-hydroxybenzoic acid derivatives upon photolysis. cdnsciencepub.com This process is thought to proceed through a diradical or zwitterionic intermediate. cdnsciencepub.comresearchgate.net The specific photochemical behavior of this compound is not detailed, but similar light-induced transformations could be anticipated, potentially involving the carbonyl group and the strained cyclopropane ring.

Elimination Reactions in Strained Bicyclic Systems

The presence of a chlorine atom alpha to the ketone in a strained bicyclic system makes this compound a prime candidate for base-induced elimination and rearrangement reactions, most notably the Favorskii rearrangement. This reaction typically involves the treatment of an α-halo ketone with a base to yield a rearranged carboxylic acid derivative, often with contraction of the ring system. ambeed.com

In the case of cyclic α-halo ketones, the Favorskii rearrangement serves as a powerful method for ring contraction. ambeed.com For this compound, treatment with a base like hydroxide (B78521) would be expected to initiate the formation of a cyclopropanone (B1606653) intermediate via intramolecular nucleophilic attack, followed by ring opening to yield a cyclopentanecarboxylic acid derivative.

Studies on related α-chlorocyclohexanones reacting with nucleophiles like sodiomalonates have shown the formation of bicyclo[3.1.0]hexan-6-ol derivatives, which are stable intermediates of a Favorskii-type reaction. researchgate.net These intermediates can then be induced to undergo ring opening. The regioselectivity of this ring opening is a key aspect, influenced by the substitution pattern on the bicyclic system. researchgate.net

The general mechanism for the Favorskii rearrangement is outlined below:

StepDescriptionIntermediate
1 Enolate Formation A base abstracts the acidic proton alpha to the carbonyl group on the side opposite the halogen.
2 Intramolecular SN2 The enolate displaces the chloride ion to form a highly strained tricyclic cyclopropanone intermediate.
3 Nucleophilic Attack A nucleophile (e.g., hydroxide) attacks the carbonyl carbon of the cyclopropanone.
4 Ring Opening The resulting tetrahedral intermediate collapses, cleaving one of the cyclopropane bonds to relieve strain and form a more stable carbanion.
5 Protonation The carbanion is protonated by the solvent to yield the final ring-contracted product.

This type of rearrangement is a characteristic reaction for α-halo ketones embedded in strained bicyclic systems, highlighting the unique reactivity imparted by the combination of the halogen, ketone, and strained rings.

Novel Radical Reactions Involving Strained Bicyclo[3.1.0]hexane Substrates

The high ring strain of the bicyclo[3.1.0]hexane skeleton makes it susceptible to ring-opening reactions under radical conditions. The cyclopropylmethyl radical, a key intermediate in these reactions, is known to undergo rapid ring opening. This reactivity forms the basis for novel transformations.

Recent research has demonstrated intramolecular radical oxidative cyclizations to access fused-bicyclo[3.1.0]hexanes from gem-dihalo olefins, proceeding through a radical pathway. While this is a synthetic route to the bicyclic system, it underscores the compatibility of this strained ring with radical intermediates.

More pertinent to the reactivity of the pre-formed skeleton are radical-induced ring-opening reactions. For instance, photo-induced single-electron transfer (SET) can initiate a radical cascade starting from a donor-acceptor activated cyclopropane. Cleavage of an endocyclic cyclopropane bond leads to the formation of a more stable tertiary radical, which can then be trapped. This strategy has been used to functionalize carbocycles through the opening of fused cyclopropane rings.

A summary of representative radical reaction types is presented below:

Reaction TypeDescriptionKey Intermediates
Radical-induced Ring Opening A radical is generated adjacent to the cyclopropane ring, leading to cleavage of one of the cyclopropane bonds to relieve strain.Cyclopropylmethyl radical, which opens to a homoallyl radical.
Intramolecular Cyclization Radical cyclization onto a pendant unsaturated group can be used to construct the bicyclo[3.1.0]hexane skeleton.Carbon-centered radicals.
Photochemical Rearrangement UV irradiation can induce the formation of diradical intermediates from bicyclo[3.1.0]hexenones, leading to rearranged phenolic products. cdnsciencepub.comresearchgate.netnih.govDiradicals, Zwitterions. researchgate.net

These radical-mediated transformations showcase the synthetic utility of the inherent strain within the bicyclo[3.1.0]hexane framework, allowing for the generation of complex molecular architectures.

Derivatization and Advanced Chemical Transformations of 6 Chloro 6 Methylbicyclo 3.1.0 Hexan 2 One Scaffolds

Conversion to Heterocyclic Derivatives (e.g., Oximes)

The ketone functionality at the C-2 position of the bicyclo[3.1.0]hexane skeleton is a key handle for the construction of heterocyclic derivatives. A significant application involves the conversion of bicyclo[3.1.0]hexan-2-ones into complex benzannelated heterocycles, such as indoles and indazoles, often proceeding through an oxime intermediate.

A powerful cascade reaction for the de novo synthesis of substituted indoles begins with the formation of an O-vinyl oxime from the parent bicyclo[3.1.0]hexan-2-one. This intermediate, upon thermal induction, undergoes a sophisticated rearrangement sequence to yield the indole (B1671886) core. Specifically, for substrates analogous to 6-chloro-6-methylbicyclo[3.1.0]hexan-2-one, such as a gem-dichloro cyclopropane (B1198618) derivative, this strategy has been successfully employed to produce 6-chloro indoles in good yields. The mechanistic pathway is thought to involve a strain-releasing, ring-opening aromatization reaction followed by a researchgate.netresearchgate.net-sigmatropic rearrangement and subsequent condensation to furnish the final indole product.

This methodology provides a robust route to variously substituted five-membered benzannelated heterocycles, which are prominent structural motifs in pharmaceuticals, agrochemicals, and natural products. The transformation is notable for its ability to construct the heterocyclic system from a non-aromatic, readily available bicyclic precursor under mild conditions.

Table 1: Synthesis of a 6-Chloro Indole from a Bicyclic Precursor

Precursor Product Yield
gem-dichloro cyclopropane derivative of O-vinyl oxime 6-chloro indole 67%

Data sourced from mechanistic studies on the de novo synthesis of benzannelated heterocycles.

Functional Group Interconversions on the Bicyclic Framework

The chemical reactivity of this compound is dictated by its two primary functional groups: the ketone and the α-chloro substituent on the cyclopropane ring. These sites allow for a range of functional group interconversions (FGIs) that maintain the core bicyclic structure.

The α-chloro ketone moiety is particularly reactive. The inductive effect of the carbonyl group enhances the polarity of the carbon-halogen bond, making the α-carbon highly susceptible to nucleophilic attack. nih.gov This allows for the displacement of the chloride ion by a variety of nucleophiles, a common strategy in the synthesis of complex molecules. For instance, in the synthesis of A3 adenosine (B11128) receptor ligands based on the bicyclo[3.1.0]hexane framework, nucleophilic substitution of a 6-chloro group is a key step for introducing amine functionalities. researchgate.net This suggests that the chlorine atom in this compound can be similarly substituted by amines, azides, or other nucleophiles to introduce further diversity.

The ketone at C-2 is also a versatile handle for transformations. Standard ketone chemistry, such as reduction to the corresponding alcohol, can be readily applied. Reduction would yield 6-chloro-6-methylbicyclo[3.1.0]hexan-2-ol, introducing a hydroxyl group that can be used for further derivatization. Additionally, α-halo ketones are known to react with amines to form α-halo imines, which can serve as masked versions of the ketone, enabling chemical transformations that might otherwise be incompatible with the parent ketone. acs.org

Cross-coupling reactions, catalyzed by species like zinc halides, can also be employed. These reactions can couple α-chloroketones with organotin enolates to synthesize γ-diketones, demonstrating a method for carbon-carbon bond formation at the α-position. acs.org

Ring Expansion and Contraction Reactions to Access Diverse Bicyclic Systems

The inherent strain in the bicyclo[3.1.0]hexane system makes it a suitable substrate for skeletal rearrangements, including both ring expansion and contraction, leading to a diverse array of other bicyclic frameworks.

Ring Expansion: A notable ring expansion pathway involves a thermally induced 2π disrotatory ring-opening aromatization sequence. nih.gov This cascade reaction transforms the bicyclo[3.1.0]hexan-2-one scaffold into highly substituted and polyfunctionalized benzoates. nih.gov When this reaction is applied to precursors derivatized into oximes, it can lead to the formation of larger, aromatic heterocyclic systems like indoles and indazoles, effectively expanding the five-membered ring of the bicyclic system into a six-membered benzene (B151609) ring fused to a five-membered heterocycle. The reaction proceeds through the cleavage of the internal C-C bond of the cyclopropane, driven by the release of ring strain and the formation of a stable aromatic system.

Ring Contraction: Ring contraction reactions provide access to smaller, highly strained bicyclic systems. A common method for the ring contraction of cyclic ketones is the Wolff rearrangement. This reaction typically involves the conversion of the ketone to an α-diazo ketone. Subsequent thermal, photochemical, or metal-catalyzed elimination of nitrogen generates an α-oxocarbene, which rearranges with contraction of the ring to form a ketene (B1206846). researchgate.net This ketene can then be trapped by nucleophiles like water or alcohols. For bicyclo[3.1.0]hexan-2-one, conversion to the corresponding 3-diazo derivative and subsequent thermal ring contraction has been shown to produce esters and amides of the bicyclo[2.1.0]pentane-2-carboxylic acid system. researchgate.netnih.gov

Another relevant transformation for α-halo ketones is the Favorskii rearrangement. acs.org This reaction, conducted under basic conditions, proceeds through the formation of a cyclopropanone (B1606653) intermediate, which is then opened by a nucleophile, resulting in a ring-contracted carboxylic acid derivative. This pathway offers a potential, though less commonly cited, route for the contraction of the five-membered ring in the this compound system.

Regioselective Functionalization Strategies for Complex Structures

Achieving regioselective functionalization of the bicyclo[3.1.0]hexan-2-one core is crucial for its application in building complex molecular architectures. The inherent reactivity of the scaffold can be strategically controlled to direct reactions to specific positions.

The carbonyl group at C-2 activates the adjacent cyclopropane ring, influencing its reactivity. The regioselectivity of ring-opening reactions, for instance, can be controlled by the reaction conditions. Under acidic conditions, methanolysis of activated bicyclo[3.1.0]hexane derivatives tends to proceed via cleavage of the C1-C6 bond. In contrast, basic conditions favor the cleavage of the C1-C5 bond, leading to different constitutional isomers.

Furthermore, the protons alpha to the carbonyl group (at the C-3 position) are acidic and can be removed to form an enolate. This enolate can then react with various electrophiles, allowing for regioselective functionalization at the C-3 position. The formation of 3-substituted bicyclo[3.1.0]hex-3-en-2-ones via Pauson-Khand reaction of cyclopropene (B1174273) with terminal alkynes demonstrates that the C-3 position is accessible for substitution. researchgate.net These substituted enones can then undergo further transformations, such as photochemical rearrangement into ortho-substituted phenols. researchgate.net

Radical reactions also offer a pathway for regioselective transformations. The fragmentation of a 1-bicyclo[3.1.0]hexanylmethyl radical, generated from a suitable precursor, shows a preference for cleavage of the shared (endo) bond of the bicyclic system, leading to a ring-expansion event. uci.edu This selectivity highlights how radical-based strategies can be employed to control the outcome of skeletal rearrangements.

Application as Building Blocks in Complex Organic Synthesis

The unique structural and reactive properties of bicyclo[3.1.0]hexan-2-one derivatives, including this compound, make them powerful building blocks for the synthesis of complex organic molecules, particularly those containing polycyclic and heterocyclic motifs.

The bicyclo[3.1.0]hexan-2-one scaffold is an effective precursor for the de novo construction of polycyclic aromatic and heteroaromatic systems. The strain energy within the cyclopropane ring can be harnessed as a driving force for cascade reactions that build larger, more complex ring systems in a single step.

A prime example is the synthesis of substituted indoles, indazoles, benzofurans, and benzothiophenes. These reactions start from the readily available bicyclic ketone and proceed through intermediates that undergo a ring-opening and aromatization sequence. For instance, a gem-dichloro cyclopropane derivative can be transformed into a 6-chloro indole, demonstrating that substituents on the cyclopropane ring are carried through to the final polycyclic product. This strategy is particularly valuable as it avoids the use of pre-functionalized aromatic starting materials and allows for the construction of uniquely substituted patterns that may be difficult to access through traditional methods.

Table 2: Heterocycles Synthesized from Bicyclo[3.1.0]hexan-2-one Precursors

Precursor Type Resulting Polycyclic System
O-vinyl oxime Indole
Hydrazone derivative Indazole
1,4-diketone (acid-catalyzed) Benzofuran
1,4-diketone (with Lawesson's reagent) Benzothiophene

Data derived from a reported cascade reaction platform.

The synthesis of benzannelated heterocycles represents a significant application of bicyclo[3.1.0]hexan-2-ones in organic synthesis. These heterocycles are core components of many biologically active molecules. Traditional syntheses often rely on the functionalization of existing benzene or heterocyclic rings. In contrast, using bicyclo[3.1.0]hexan-2-ones allows for the construction of the entire benzannelated system from a non-aromatic starting material.

This approach is exemplified by a cascade reaction platform that provides access to a variety of important five-membered benzannelated heterocycles. The process is initiated by converting the bicyclic ketone into a suitable precursor, such as an O-vinyl oxime for indoles or a hydrazone for indazoles. Thermal treatment then triggers a cascade involving electrocyclic ring-opening of the bicyclic system, aromatization, and a sigmatropic rearrangement or condensation step.

For example, the synthesis of C6-substituted indazoles can be achieved in a one-pot reaction from the corresponding bicyclo[3.1.0]hexan-2-one. Similarly, exposure of a 1,4-diketone derived from the bicyclic ketone to trifluoroacetic acid at high temperatures initiates a ring-expansion/aromatization cascade to yield benzofurans. The versatility of this method highlights the role of the bicyclo[3.1.0]hexan-2-one core as a powerful and flexible building block for complex heterocyclic synthesis.

Design and Synthesis of Conformationally Constrained Scaffolds

The bicyclo[3.1.0]hexane framework is a valuable scaffold in medicinal chemistry, offering a rigid three-dimensional structure that can mimic the distorted conformations of natural substrates in enzyme active sites. rsc.org This conformational rigidity is crucial for designing selective ligands for various biological targets. The strategic functionalization of the this compound core allows for the synthesis of a diverse library of conformationally constrained molecules.

The design of these scaffolds often begins with computational modeling to predict the optimal positioning of functional groups for interaction with a specific biological target. For instance, in the development of influenza neuraminidase inhibitors, the bicyclo[3.1.0]hexane scaffold was proposed as a mimic of sialic acid in a distorted boat conformation, which is believed to be on the catalytic pathway of the enzyme. rsc.org Molecular modeling can help in designing derivatives with appropriate substituents to engage in productive interactions within the enzyme's binding site. plos.org

The synthesis of these conformationally constrained scaffolds from this compound can proceed through a variety of advanced chemical transformations. The presence of the ketone, the chloro-substituted cyclopropane, and the bicyclic ring system provides multiple avenues for derivatization.

One key transformation is the modification of the ketone at the C-2 position. This can be achieved through reactions such as reductions, Grignard additions, and Wittig reactions to introduce a variety of substituents. These modifications can alter the polarity, size, and hydrogen-bonding capabilities of this part of the molecule.

Another important site for derivatization is the C-6 position. The chlorine atom can potentially be displaced through nucleophilic substitution reactions, although the steric hindrance of the bicyclic system and the adjacent methyl group may influence reactivity. Such substitutions could introduce different functional groups, including amines, azides, or ethers, which can serve as handles for further elaboration or as key interacting moieties with a biological target. In the synthesis of adenosine receptor ligands, nucleophilic substitution of a 6-chloro group on a bicyclo[3.1.0]hexane system has been utilized to introduce N6-methyl or N6-(3-chlorobenzyl) groups. nih.gov

Ring-expansion or rearrangement reactions of the bicyclo[3.1.0]hexane core can also lead to novel, conformationally constrained scaffolds. Acid-catalyzed or thermal rearrangements could potentially yield bicyclo[3.2.0]heptane or other ring systems with different conformational properties.

The following table summarizes some potential derivatization strategies for this compound to generate conformationally constrained scaffolds, based on known chemistry of related bicyclic systems.

Transformation Reagents and Conditions Resulting Scaffold/Intermediate Potential Application
Ketone ReductionNaBH₄, MeOH6-Chloro-6-methylbicyclo[3.1.0]hexan-2-olIntroduction of hydroxyl group for further functionalization
Grignard ReactionR-MgBr, THF2-Alkyl/Aryl-6-chloro-6-methylbicyclo[3.1.0]hexan-2-olIntroduction of diverse substituents at the 2-position
Wittig ReactionPh₃P=CHR, THF2-Alkylidene-6-chloro-6-methylbicyclo[3.1.0]hexaneCreation of an exocyclic double bond for further reactions
Nucleophilic SubstitutionNu⁻ (e.g., NaN₃, RNH₂)6-Azido/Amino-6-methylbicyclo[3.1.0]hexan-2-oneIntroduction of nitrogen-containing functionalities
Reductive AminationRNH₂, NaBH(OAc)₃N-Substituted-6-chloro-6-methylbicyclo[3.1.0]hexan-2-amineDirect introduction of substituted amino groups

Detailed research findings on the derivatization of analogous bicyclo[3.1.0]hexane systems have demonstrated the feasibility of creating complex molecular architectures. For example, a multi-step synthesis starting from cyclopentenone has been used to produce bicyclo[3.1.0]hexane derivatives with six stereocenters, incorporating various functional groups designed to interact with the neuraminidase active site. plos.org Another study on adenosine receptor ligands showed that the rigid bicyclo[3.1.0]hexane (methanocarba) ring system can increase both binding affinity and selectivity. nih.gov

The following table presents examples of synthesized bicyclo[3.1.0]hexane derivatives and their biological targets, illustrating the utility of this scaffold in medicinal chemistry.

Compound/Scaffold Modification Biological Target Reference
Bicyclo[3.1.0]hexane-based sialic acid mimicsFunctionalization with amino, guanidinium, and ether side chainsInfluenza A Neuraminidase plos.org
(N)-Methanocarba adenosine derivatives2-Arylethynyl and N⁶-substitutions on the purine (B94841) baseA₃ Adenosine Receptor nih.gov
Bicyclo[3.1.0]hexane-based inhibitorsCarboxylic acid and lipophilic groupsInfluenza Neuraminidase (Group-1 and Group-2) rsc.orgeuropa.eu

Computational and Theoretical Studies on 6 Chloro 6 Methylbicyclo 3.1.0 Hexan 2 One Systems

Quantum Chemical Calculations for Molecular Structure and Conformation

Quantum chemical calculations are fundamental in determining the three-dimensional arrangement of atoms in 6-Chloro-6-methylbicyclo[3.1.0]hexan-2-one and identifying its most stable conformations. The bicyclo[3.1.0]hexane framework is a rigid system, but the five-membered ring can still adopt different puckered conformations, typically described as "boat" and "chair" forms.

Theoretical studies on related bicyclo[3.1.0]hexane systems, such as 1,5-diazabicyclo[3.1.0]hexane, have been performed using methods like Møller-Plesset perturbation theory (MP2) and Density Functional Theory (DFT), often with basis sets like 6-31G(d) or cc-pVTZ. acs.orgmathnet.ru These studies consistently show that the boat conformation is generally more stable than the chair conformation for the bicyclo[3.1.0]hexane ring system. acs.org For 1,5-diazabicyclo[3.1.0]hexane, the boat conformation is predicted to be more stable by approximately 3.8 kcal/mol. acs.org Similar calculations for this compound would involve geometry optimization of the possible conformers to find the lowest energy structures. The presence of the ketone at C2 and the chloro-methyl group at the C6 bridgehead would influence the conformational preference and the precise geometric parameters.

The calculations would yield key structural data, including bond lengths, bond angles, and dihedral angles that define the molecule's shape. For instance, in studies of related dimethyl-substituted 1,5-diazabicyclo[3.1.0]hexanes, it was found that substitution patterns significantly affect the ring's planarity and conformational mixture. acs.org For this compound, key parameters would include the puckering of the cyclopentanone (B42830) ring and the orientation of the substituents at the bridgehead carbon.

Table 1: Hypothetical Relative Energies of this compound Conformers Calculated at the B3LYP/6-31G(d) Level of Theory.

ConformerRelative Energy (kcal/mol)Key Dihedral Angle (C1-C5-C4-C3)
Boat0.00~35°
Chair3.5 - 4.5~-25°
Planar (Transition State)> 5.0~0°

Note: This table is illustrative, based on typical energy differences found in related bicyclo[3.1.0]hexane systems.

Theoretical Probing of Reaction Mechanisms and Transition States

Theoretical chemistry is instrumental in elucidating the pathways of chemical reactions involving this compound. By mapping the potential energy surface, researchers can identify transition states, intermediates, and the activation energies required for various transformations.

For example, the aluminum halide-mediated cycloisomerization of enynones to form halogenated bicyclo[3.1.0]hexanes has been studied, demonstrating a method to construct this core structure. rsc.org Computational studies for reactions involving this compound could explore mechanisms such as nucleophilic substitution at the C6 position, rearrangements, or ring-opening reactions. DFT calculations are commonly employed to locate the transition state structures and compute the energy barriers associated with these processes. beilstein-journals.org

A hypothetical reaction could be the substitution of the chlorine atom by a nucleophile. Theoretical modeling would help determine whether the reaction proceeds via an SN1 or SN2-type mechanism. The calculations would involve modeling the approach of the nucleophile to the substrate, locating the transition state, and calculating its energy relative to the reactants and products. The stereochemical outcome of such reactions, which is critical for this bicyclic system, can also be predicted. Studies on cycloadditions to form 3-azabicyclo[3.1.0]hexane derivatives have used DFT methods to understand the mechanism and stereoselectivity of the reaction, finding it to be controlled by the frontier molecular orbitals (HOMO-LUMO) of the reactants. beilstein-journals.org

Table 2: Illustrative Calculated Energy Profile for a Hypothetical Nucleophilic Substitution Reaction.

SpeciesMethodRelative Energy (kcal/mol)
Reactants (Substrate + Nucleophile)DFT (B3LYP/6-31+G)0.0
Transition StateDFT (B3LYP/6-31+G)+20.5
ProductsDFT (B3LYP/6-31+G*)-15.2

Note: This table represents a typical energy profile for a plausible substitution reaction, providing an example of the data generated from such theoretical probes.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts and Coupling Constants)

Computational methods are highly effective in predicting spectroscopic properties, which is invaluable for structure verification. For this compound, the prediction of Nuclear Magnetic Resonance (NMR) parameters is particularly useful.

The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating NMR chemical shifts (δ) and spin-spin coupling constants (J). These calculations are performed on the optimized molecular geometry. The accuracy of the predicted values is often improved by scaling the results or by comparing them with experimental data of structurally related compounds. For complex molecules, this can be crucial for assigning specific signals in the experimental spectrum.

For example, ¹H and ¹³C NMR data are available for various bicyclo[3.1.0]hexane derivatives, including nucleoside analogues. nih.gov Theoretical calculations would predict the chemical shifts for all hydrogen and carbon atoms in this compound, taking into account the electronic effects of the ketone, chloro, and methyl groups, as well as the magnetic anisotropy induced by the bicyclic ring system. Coupling constants, which depend on the dihedral angles between protons, can also be calculated to help confirm the molecule's conformation in solution.

Table 3: Example of Predicted vs. Experimental NMR Chemical Shifts for a Bicyclo[3.1.0]hexane System.

AtomPredicted δ (ppm) (GIAO-B3LYP)Experimental δ (ppm)
H11.851.82
H52.102.08
C135.234.8
C2 (C=O)208.5209.1
C670.169.5

Note: This table is illustrative, demonstrating the typical correlation between calculated and experimental NMR data for a representative bicyclic ketone.

Computational Approaches for Scaffold Design and Chemical Space Exploration

The bicyclo[3.1.0]hexane scaffold is recognized for its utility in medicinal chemistry, as it provides a rigid framework for constructing three-dimensionally complex molecules with potential biological activity. Computational methods are essential for exploring the chemical space around this scaffold to design new molecules with desired properties.

Starting with the this compound structure, a virtual library of derivatives can be generated by computationally introducing a variety of substituents at different positions. These virtual compounds can then be screened for potential biological activity using techniques like molecular docking, where the molecules are fitted into the binding site of a target protein. This approach has been used to develop ligands for G protein-coupled receptors based on the bicyclo[3.1.0]hexane system. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models can also be developed. These models correlate the computed molecular descriptors (e.g., electronic properties, size, shape) of a series of derivatives with their experimentally measured biological activity. A robust QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. This strategy accelerates the drug discovery process and reduces the reliance on expensive and time-consuming laboratory work. The development of methods for the stereoselective construction of bicyclo[3.1.0]hexane skeletons highlights the importance of this scaffold in creating libraries of enantioenriched compounds for screening. d-nb.info

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 6-Chloro-6-methylbicyclo[3.1.0]hexan-2-one, and how can regioselectivity be controlled?

  • Methodology : The compound can be synthesized via cyclopropane ring formation using brominated carboxamide precursors and strong bases like t-BuOK in the presence of 18-crown-6 ether. For example, analogous bicyclo compounds (e.g., 3-azabicyclo derivatives) are prepared via intramolecular cyclization of bromo-carboxamides under basic conditions . Regioselectivity is influenced by steric and electronic factors, with methyl and chloro substituents directing ring closure. Purification typically involves column chromatography.
  • Validation : Structural confirmation requires 1H^1H-NMR (e.g., methyl singlet at δ 1.2–1.5 ppm) and 13C^{13}C-NMR (carbonyl resonance ~200 ppm). HRMS and FTIR (C=O stretch ~1750 cm1^{-1}) further validate purity .

Q. How can the stereochemical integrity of bicyclo[3.1.0]hexan-2-one derivatives be assessed experimentally?

  • Methodology : Photochemical isomerization studies (e.g., acetophenone-sensitized irradiation) can induce cis-trans interconversion, as seen in diarylcyclopropanes. Stereoisomers are distinguished via 1H^1H-NMR coupling constants and NOE experiments. For example, cis isomers exhibit distinct NOE correlations between bridgehead protons .
  • Advanced Tools : Single-crystal X-ray diffraction (as in ) provides unambiguous stereochemical assignments .

Advanced Research Questions

Q. What strategies address contradictory biological activity data reported for bicyclo[3.1.0]hexan-2-one analogs?

  • Analysis : Contradictions may arise from impurities (e.g., unreacted precursors) or stereochemical variability. Reproduce studies using HPLC-purified samples (>99% purity) and enantiomerically pure compounds. For example, 6-Oxabicyclo analogs show antimicrobial activity only in specific stereoisomers .
  • Validation : Pair in vitro assays (e.g., MIC tests) with computational docking to identify binding modes. Discrepancies in activity may reflect differences in target protein conformations .

Q. How can computational modeling optimize the synthesis of this compound?

  • Methodology : Density Functional Theory (DFT) predicts transition states for cyclopropane formation. For instance, methyl and chloro substituents lower activation energy by stabilizing partial charges during ring closure. MD simulations assess solvent effects (e.g., DMF vs. THF) on reaction rates .
  • Experimental Correlation : Compare predicted yields with actual results under varying conditions (e.g., temperature, base strength).

Q. What are the challenges in characterizing the photostability of this compound, and how can they be mitigated?

  • Challenges : Photoisomerization (e.g., cis to trans) may occur under UV light, altering reactivity. This is documented in diarylbicyclohexanones .
  • Mitigation : Conduct stability studies under controlled lighting (e.g., amber glassware). Monitor degradation via LC-MS and compare with authentic standards. Use radical quenchers (e.g., BHT) to suppress side reactions .

Methodological Comparisons

Parameter Synthetic Route Photochemical Analysis
Key Reagentst-BuOK, 18-crown-6 etherAcetophenone, UV light
Time Optimization2–4 hr reaction time30–60 min irradiation
Yield45–60% (after purification)N/A (isomer ratio dependent)
Analytical ToolsNMR, HRMS, FTIRHPLC, NOE, X-ray diffraction

Key Research Gaps

  • Stereoselective Functionalization : Limited data on introducing additional substituents (e.g., hydroxyl, amino) without ring strain compromise.
  • Toxicity Profiling : No in vivo studies on chloro-methyl derivatives; urgent need for ADMET assays.

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6-Chloro-6-methylbicyclo[3.1.0]hexan-2-one

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